NC-1300-B is a proton pump inhibitor potentially for treatment of gastric ulcer. H(+)-K(+)-ATPase inhibition with NC-1300-B causes profound renal vasodilation and inhibition of renin release without affecting regulation of GFR.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Novel potent and selective dual inhibitor of TLR2/1 and TLR2/6 signaling with low cytotoxicity MMG-11 is a potent and selective dual inhibitor of TLR2/1 and TLR2/6 signaling with low cytotoxicity.
MMAF (Monomethylauristatin F) is a potent tubulin polymerization inhibitor used as an antitumor agent. It is part of the approved drug belantamab mandolin in multiple myeloma and some experimental anti-cancer antibody-drug conjugates such as vorsetuzumab mafodotin and SGN-CD19A. MMAF is desmethyl-auristatin F; the N-terminal amino group has only one methyl substituent instead of two as in auristatin F. International Nonproprietary Names for MMAF-antibody-conjugates, the name mafodotin refers to MMAF plus its attachment structure to the antibody.
Mechanism of operation for MMAF
Monomethyl auristatin is an antimitotic substance that hinders cell division by blocking the polymerization process in tubulin. It is associated with an antibody with a high affinity to cancer-related structures, which causes MMAF to build up in these cells.
The chemical properties of MMAF
MMAF can be described as desmethyl-auristatin F. In other words, the amino group at the N-terminal has just one methyl substituent instead of two, as with the auristatin F itself.
The biological consequences of MMAF
In vitro
MMAF blocks anaplastic large-cell lymphoma Karpas 299 and breast cancer H3396 and renal cell carcinoma 786-O, and Caki-1 cells with I50s of 119 and 105 257 and 200 nM in vitro cytotoxicity tests.
In Vivo
The maximum tolerated dose in mice of MMAF (Monomethylauristatin F) (>16 mg/kg) is much higher than MMAF (Monomethylauristatin F) (1 mg/kg). CAC10-L1 has an MTD of 50 mg/kg for mice and 15 mg/kg for rats. The corresponding cAC10-L4 ADC was less harmful, with MTDs in rats and mice greater than 150 mg/kg and 90 mg/kg for rats, respectively.
Potent, selective allosteric antagonist at mGlu7 receptors. Inhibits agonist-induced intracellular calcium mobilisation and cAMP accumulation (IC50 values are 26 and 610 nM). Also displays intrinsic activity; increasing forskolin-induced cAMP accumulation in the absence of an agonist. Exhibits no significant activity at mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, and mGluR8. Also available in Kit: mGlu antagonists MMPIP HCl is an allosteric mGlu7-selective receptor antagonist.
MMP9 inhibitor I is a hydroxamic acid that is N-hydroxy-3-methylbenzamide in which the the hydrogens at positions 2 and 5 have been replaced by benzyl[(4-methoxyphenyl)sulfonyl]amino and (diethylamino)methyl groups, respectively. It is a cell-permeable, potent, selective, and reversible inhibitor of matrix metallopeptidase-9 (MMP-9, EC 3.4.24.35). It has a role as an EC 3.4.24.35 (gelatinase B) inhibitor. It is a hydroxamic acid, a tertiary amino compound, a sulfonamide and an aromatic ether.
MMRi64 is a novel specific inhibitor of Mdm2-MdmX E3 ligase activity toward Mdm2 and p53 substrates, potently inducing p53-dependent and p53-independent apoptosis in lymphoma cells.
MMP-13 Inhibitor is a pyrimidine dicarboxamide that inhibits matrix metalloproteinase-13 (MMP-13, also known as collagenase-3) with an IC50 value of 8 nM. MMP-13 Inhibitor binds to pockets that are unique to MMP-13, rather than the catalytic zinc, and thus is specific for MMP-13 over other MMPs. MMP-13 Inhibitor blocks osterix-dependent calcification of matrices in limb bud cells during endochondral ossification. MMP-13 Inhibitor is a potent mmp-13 inhibitor, specifically binding to pockets that are unique to mmp-13, rather than the catalytic zinc